molecular formula C19H23N3O4S2 B2632683 N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896282-04-5

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2632683
CAS No.: 896282-04-5
M. Wt: 421.53
InChI Key: ACZURUPIUDBMFA-UHFFFAOYSA-N
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Description

. Its unique structure offers exciting possibilities for innovative research breakthroughs.

Preparation Methods

The synthesis of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves multiple steps, including the construction of the pyrrolidine ring and the subsequent functionalization of the preformed ring. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is used in scientific research for its potential applications in drug development, materials science, and biotechnology. Its unique structure allows for the exploration of new pharmacological activities and the development of novel therapeutic agents. Additionally, it is used in the study of molecular interactions and the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as pyrrolidine derivatives and oxalamide analogs. These compounds share some structural similarities but may differ in their pharmacological activities and applications. The unique features of this compound, such as its specific functional groups and molecular interactions, distinguish it from other related compounds .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-14-16-8-4-12-22(16)28(25,26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZURUPIUDBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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